

Cyclohexyl Nitrate: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexyl nitrate*

Cat. No.: B1605402

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **cyclohexyl nitrate**. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed methodologies for the determination of key physical properties are provided.

Physical and Chemical Properties of Cyclohexyl Nitrate

Cyclohexyl nitrate is a colorless to faint yellow liquid with a characteristic strong, sweet odor[1]. It is classified as an organic nitrate ester. The fundamental physical and chemical properties of **cyclohexyl nitrate** are summarized in the table below.

Property	Value	Source(s)
CAS Number	2108-66-9	[1] [2] [3]
Molecular Formula	C ₆ H ₁₁ NO ₃	[1] [2] [3] [4] [5]
Molecular Weight	145.16 g/mol	[1] [3] [4]
Appearance	Colorless to faint yellow liquid	[1]
Odor	Strong, sweet smell	[1]
Boiling Point	192.3°C at 760 mmHg 95-96°C at 40 Torr	[1] [2] , [4]
Density	1.12 g/cm ³ 1.035 g/cm ³ at 20°C	[1] [2] , [4]
Refractive Index (n _D)	1.464	[1] [2]
Flash Point	81.5°C	[1] [2]
Vapor Pressure	0.684 mmHg at 25°C	[1] [2]
Solubility in Water	Insoluble	[1]
LogP (XLogP3)	2.3	[3] [4]
Topological Polar Surface Area	55.1 Å ²	[3]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of liquid organic compounds such as **cyclohexyl nitrate**.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

- Thiele tube

- Thermometer (0-250°C range)
- Capillary tube (sealed at one end)
- Small test tube (e.g., fusion tube)
- Rubber band or thread
- Heating oil (e.g., mineral oil)
- Bunsen burner or other heat source
- Stand and clamp

Procedure:

- Fill the small test tube with 1-2 mL of **cyclohexyl nitrate**.
- Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Insert the thermometer and attached tube into the Thiele tube, which should be filled with heating oil to a level above the side-arm.
- Gently heat the side-arm of the Thiele tube with a small flame. The design of the tube will ensure uniform heating of the oil via convection currents^[6].
- As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
- Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid's vapor pressure has overcome the external pressure.
- Turn off the heat and allow the apparatus to cool slowly.

- The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid[7].
- Record the ambient barometric pressure, as boiling point is pressure-dependent.

Density Determination (Pycnometer Method)

This method provides a highly accurate determination of a liquid's density.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Distilled water
- Acetone (for cleaning and drying)

Procedure:

- Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and ensure it is completely dry.
- Carefully weigh the empty, dry pycnometer on the analytical balance and record its mass (m_0)[8].
- Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.
- Place the filled pycnometer in a constant temperature water bath (e.g., 20.0°C) and allow it to equilibrate for at least 15-20 minutes.
- Remove the pycnometer from the bath, carefully dry the exterior with a lint-free cloth, and weigh it. Record this mass (m_1).

- Empty and dry the pycnometer completely.
- Fill the pycnometer with **cyclohexyl nitrate**, again ensuring no air bubbles are present and inserting the stopper to expel the excess liquid.
- Equilibrate the pycnometer with the sample in the same constant temperature water bath.
- Remove, dry the exterior, and weigh the pycnometer. Record this mass (m_2).
- Calculation:
 - Mass of water = $m_1 - m_0$
 - Mass of **cyclohexyl nitrate** = $m_2 - m_0$
 - Volume of pycnometer (V) = $(m_1 - m_0) / \rho_{\text{water}}$ (where ρ_{water} is the known density of water at the experimental temperature).
 - Density of **cyclohexyl nitrate** (ρ_{sample}) = $(m_2 - m_0) / V$ ^[9].

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance.

Apparatus:

- Abbe Refractometer
- Constant temperature water bath connected to the refractometer prisms
- Light source (typically a sodium lamp or white light with a compensator)
- Disposable pipettes
- Lens cleaning paper and ethanol or acetone

Procedure:

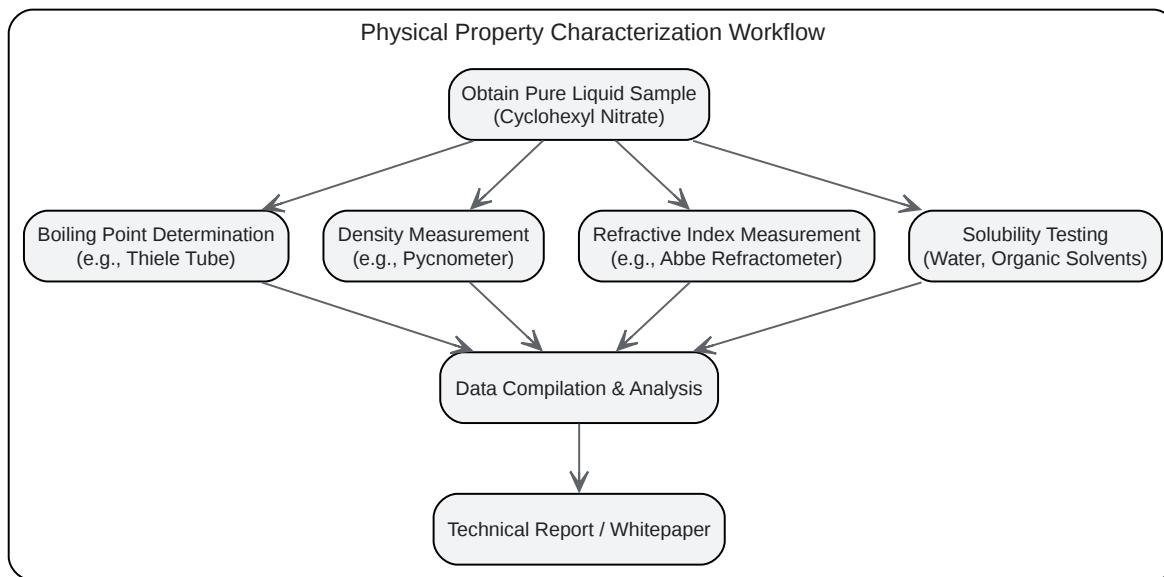
- Turn on the refractometer and the light source. Ensure the circulating water bath is set to the desired temperature (e.g., 20.0°C) and allow the prisms to equilibrate[10].
- Calibrate the instrument using a standard of known refractive index, such as distilled water ($n_D = 1.3330$ at 20°C)[11].
- Open the hinged prisms and clean both the measuring and illuminating prism surfaces with lens paper and a suitable solvent (e.g., ethanol). Allow them to dry completely.
- Using a clean pipette, place 2-3 drops of **cyclohexyl nitrate** onto the center of the measuring (lower) prism[11].
- Gently close the prisms and lock them.
- Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
- Rotate the fine adjustment knob to bring the dividing line (the boundary between the light and dark fields) into sharp focus.
- If using white light, a colored fringe may be visible at the boundary. Turn the compensator knob to eliminate this color and create a sharp, black-and-white borderline.
- Adjust the fine adjustment knob again to position the borderline exactly on the crosshairs in the eyepiece[12].
- Read the refractive index value from the instrument's scale.

Qualitative Solubility Testing

This procedure determines the solubility of the compound in a specific solvent.

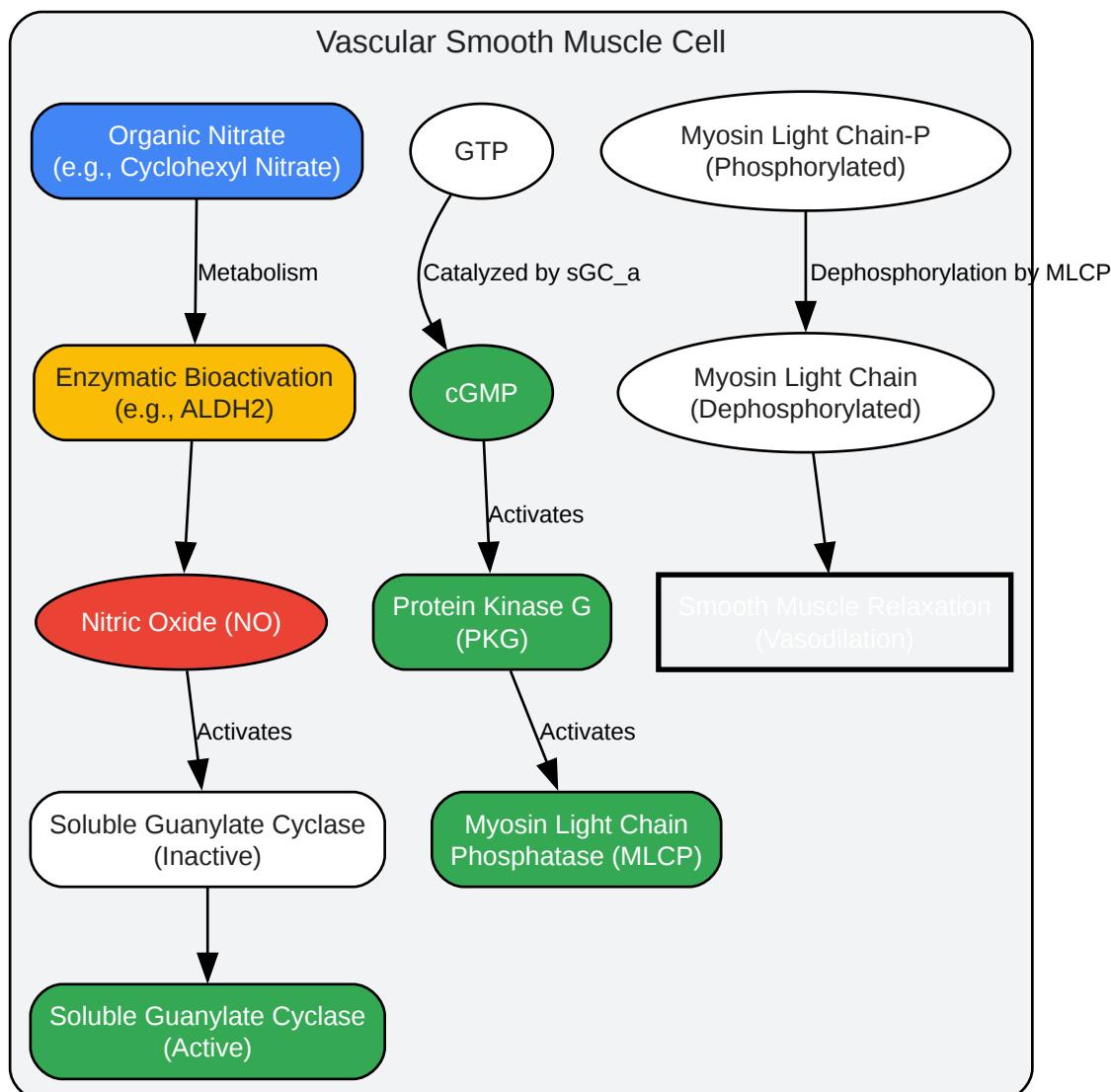
Apparatus:

- Small test tubes
- Graduated pipettes or droppers


- Vortex mixer or stirring rod

Procedure:

- Place approximately 0.1 mL (2-3 drops) of **cyclohexyl nitrate** into a small test tube.
- Add approximately 2 mL of the solvent to be tested (e.g., water) in small portions.
- After each addition, vigorously shake or vortex the test tube for 10-20 seconds[13].
- Observe the mixture against a bright background.
- Classify the solubility:
 - Soluble: The compound dissolves completely, forming a clear, homogeneous solution.
 - Partially Soluble: Some of the compound dissolves, but a separate phase (e.g., cloudiness, droplets) remains.
 - Insoluble: The compound does not dissolve, and two distinct layers are clearly visible[14].


Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to professionals in drug development and chemical research.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the physical characterization of a liquid compound.

[Click to download full resolution via product page](#)

Caption: General signaling pathway for vasodilation induced by organic nitrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Organic Nitrates - BioPharma Notes [biopharmanotes.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. studylib.net [studylib.net]
- 10. Abbe refractometer operation method and precautions [en1.nbchao.com]
- 11. hinotek.com [hinotek.com]
- 12. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. chem.ws [chem.ws]
- To cite this document: BenchChem. [Cyclohexyl Nitrate: A Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1605402#what-are-the-physical-properties-of-cyclohexyl-nitrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com